4-iodo-N-[2-(phenylthio)ethyl]benzamide
Description
4-Iodo-N-[2-(phenylthio)ethyl]benzamide is a benzamide derivative characterized by a para-iodine substituent on the benzene ring and a 2-(phenylthio)ethyl group attached to the amide nitrogen. Its molecular formula is C₁₅H₁₄INOS, with a molecular weight of 379.25 g/mol. This compound is of interest in medicinal chemistry due to structural similarities to sigma receptor-binding benzamides, which have applications in cancer imaging and therapy .
Properties
IUPAC Name |
4-iodo-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJHXDDGKDJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural differences among benzamide derivatives include substituents on the benzene ring, the nature of the alkyl/aryl group attached to the amide nitrogen, and heteroatom inclusion (e.g., sulfur, oxygen). Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents (Benzene Ring) | Amide N-Substituent | Molecular Formula | Key Electronic Effects |
|---|---|---|---|---|
| 4-Iodo-N-[2-(phenylthio)ethyl]benzamide | Iodo (C₄) | 2-(Phenylthio)ethyl | C₁₅H₁₄INOS | Strong electron-withdrawing (I, S) |
| 4-Iodo-N-(2-phenylethyl)benzamide | Iodo (C₄) | Phenylethyl (CH₂CH₂Ph) | C₁₅H₁₄INO | Moderate electron-withdrawing (I) |
| 4-Fluoro-N-[2-(2-phenylthiazol-4-yl)ethyl]benzamide | Fluoro (C₄) | 2-(2-Phenylthiazol-4-yl)ethyl | C₁₉H₁₆FN₃OS | Electron-withdrawing (F, S, N) |
| 4-Bromo-N-(2-nitrophenyl)benzamide | Bromo (C₄) | 2-Nitrophenyl | C₁₃H₁₀BrN₂O₂ | Strong electron-withdrawing (Br, NO₂) |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | H (C₄) | 2-(3,4-Dimethoxyphenyl)ethyl | C₁₉H₂₃NO₃ | Electron-donating (OCH₃) |
Key Observations :
- Fluoro substituents offer smaller steric hindrance but weaker electron withdrawal .
- Sulfur vs. Oxygen : The phenylthio group in the target compound may facilitate unique hydrophobic or metal-binding interactions compared to oxygen-containing analogs (e.g., Rip-B) .
Key Observations :
- Sigma Receptor Binding : Piperidinylethyl-substituted benzamides exhibit high affinity (Kd < 10 nM) for sigma receptors in prostate cancer models . The target compound’s phenylthioethyl group may similarly enhance tumor uptake due to lipophilicity.
- Antioxidant Activity : Hydroxyl-rich analogs (e.g., 3,4,5-trihydroxy derivatives) show superior radical scavenging (IC₅₀ = 22.8 μM) compared to halogenated benzamides, which prioritize receptor interactions .
Pharmacokinetic Considerations
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